![molecular formula C16H17NOS B4880805 N-(2,5-dimethylphenyl)-2-(methylthio)benzamide](/img/structure/B4880805.png)
N-(2,5-dimethylphenyl)-2-(methylthio)benzamide
Overview
Description
N-(2,5-dimethylphenyl)-2-(methylthio)benzamide, commonly known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMBA belongs to the class of benzamide derivatives and has a molecular weight of 277.4 g/mol.
Mechanism of Action
The mechanism of action of DMBA involves the inhibition of certain enzymes and the disruption of cellular processes. DMBA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
DMBA has been shown to have a wide range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and apoptosis in cancer cells. DMBA has also been shown to inhibit the growth of certain fungi and bacteria. Additionally, DMBA has been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMBA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of anticancer drugs. However, DMBA has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on DMBA. One potential area of investigation is the development of DMBA-based anticancer drugs. Another area of research could be the exploration of DMBA's potential as a fluorescent probe for the detection of specific biomolecules. Additionally, further studies could be conducted to better understand the mechanism of action of DMBA and its potential applications in other fields of scientific research.
Scientific Research Applications
DMBA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. DMBA has also been investigated for its potential use as a fluorescent probe for the detection of certain biological molecules.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-11-8-9-12(2)14(10-11)17-16(18)13-6-4-5-7-15(13)19-3/h4-10H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGVEZVVEPPNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(methylthio)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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